molecular formula C13H11NO B7843523 3-(4-Aminophenyl)benzaldehyde

3-(4-Aminophenyl)benzaldehyde

Cat. No.: B7843523
M. Wt: 197.23 g/mol
InChI Key: QFMWHDGAKWMCOW-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)benzaldehyde is an organic compound characterized by the presence of an amino group (-NH2) attached to the benzene ring at the 4-position and an aldehyde group (-CHO) attached to the benzene ring at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common method involves the reductive amination of 4-aminobenzaldehyde with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Direct Amination: Another approach is the direct amination of benzaldehyde derivatives using ammonia or primary amines under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale reductive amination processes, which are optimized for efficiency and yield. The choice of reducing agent and reaction conditions is tailored to minimize by-products and maximize the purity of the final product.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 3-(4-aminophenyl)benzoic acid using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The amino group can undergo various substitution reactions, such as diazotization followed by coupling with phenols or aromatic amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol solvents.

  • Substitution: Diazotization reagents (nitrous acid, sodium nitrite), coupling reagents (phenols, aromatic amines), acidic or basic conditions.

Major Products Formed:

  • Oxidation: 3-(4-aminophenyl)benzoic acid.

  • Reduction: 3-(4-aminophenyl)benzyl alcohol.

  • Substitution: Various azo compounds, Schiff bases.

Scientific Research Applications

3-(4-Aminophenyl)benzaldehyde is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of new drugs, particularly in the areas of anti-inflammatory and anticancer agents.

  • Industry: The compound is used in the production of polymers, resins, and other materials requiring specific chemical properties.

Mechanism of Action

3-(4-Aminophenyl)benzaldehyde is structurally similar to other compounds such as 4-aminobenzaldehyde, 3-aminobenzaldehyde, and 2-aminobenzaldehyde. its unique positioning of the amino and aldehyde groups provides distinct chemical reactivity and properties. These differences make it particularly useful in specific applications where the other compounds may not be as effective.

Comparison with Similar Compounds

  • 4-Aminobenzaldehyde

  • 3-Aminobenzaldehyde

  • 2-Aminobenzaldehyde

Properties

IUPAC Name

3-(4-aminophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWHDGAKWMCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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